molecular formula C11H15N3 B1612574 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine CAS No. 904814-15-9

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine

Cat. No. B1612574
CAS RN: 904814-15-9
M. Wt: 189.26 g/mol
InChI Key: XAGCUBLRYLVAPL-UHFFFAOYSA-N
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Description

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine is a compound that contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two newly synthesized imidazo[1,2-a]pyridine derivatives were obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research .


Molecular Structure Analysis

The molecular structure of 2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine includes three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a total of 30 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .

Scientific Research Applications

Anti-fungal Effects

This compound has shown promising anti-fungal effects, particularly against Candida spp . In a study, two newly synthesized imidazo [1,2-a]pyridine derivative molecules were investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens . One of these molecules, referred to as Probe II, showed excellent antifungal activity against fungal pathogens .

Anti-bacterial Properties

Imidazo [1,2-a]pyridines, including the compound , possess a broad spectrum of biological activity and can be used as antibacterial agents . They have been proposed for the treatment of various bacterial infections .

Anti-viral Applications

Imidazo [1,2-a]pyridines also have potential antiviral properties . They have been studied for their effectiveness against various viral infections .

Anti-inflammatory Uses

The compound has been studied for its anti-inflammatory properties . It could potentially be used in the treatment of inflammatory diseases .

Cancer Treatment

Imidazo [1,2-a]pyridines, including the compound , have been proposed for the treatment of cancer . They have shown promise in inhibiting the growth of cancer cells .

Cardiovascular Disease Treatment

These compounds have also been proposed for the treatment of cardiovascular diseases . They could potentially be used to manage conditions such as hypertension and heart disease .

Alzheimer’s Disease Treatment

Imidazo [1,2-a]pyridines have been studied for their potential use in the treatment of Alzheimer’s disease . They could potentially help in managing the symptoms and progression of this neurodegenerative disease .

Material Science Applications

This class of aromatic heterocycles has great potential in several research areas, including materials science . They have been reported in different technological applications, such as optoelectronic devices and sensors .

properties

IUPAC Name

2-tert-butylimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-11(2,3)9-7-14-6-8(12)4-5-10(14)13-9/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGCUBLRYLVAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587665
Record name 2-tert-Butylimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyl)imidazo[1,2-a]pyridin-6-amine

CAS RN

904814-15-9
Record name 2-tert-Butylimidazo[1,2-a]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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